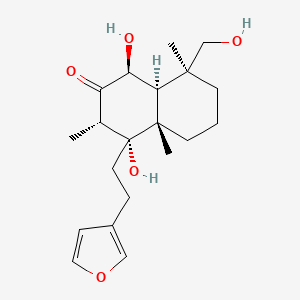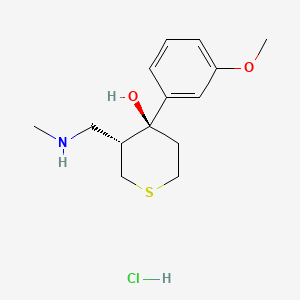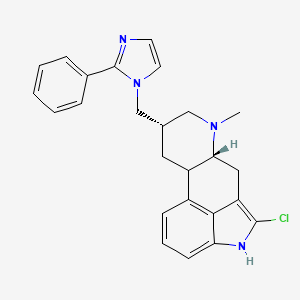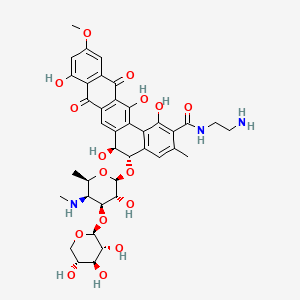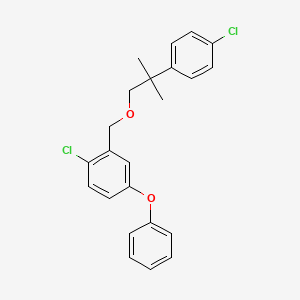
Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is reacted with methyl chloroformate to introduce the ester group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals, which are useful in various applications.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a stabilizer in polymer chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used as an additive in the production of plastics and other materials to enhance their stability and durability.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride involves its ability to interact with various molecular targets. It can act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. The compound’s unique structure allows it to participate in redox reactions, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride can be compared with other similar compounds such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and used in various biochemical applications.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Used as a reagent in organic synthesis and has similar stability and reactivity.
4-Amino-2,2,6,6-tetramethylpiperidine: Used in the synthesis of various organic compounds and has similar structural features.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
72361-47-8 |
|---|---|
Formule moléculaire |
C11H22ClNO3 |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
methyl 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-9(2)6-11(14,8(13)15-5)7-10(3,4)12-9;/h12,14H,6-7H2,1-5H3;1H |
Clé InChI |
FZAMVSVDZBANKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC([NH2+]1)(C)C)(C(=O)OC)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


